3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing TFMP and its derivatives. One notable derivative is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , which serves as a chemical intermediate for the synthesis of crop-protection products. Researchers have explored different routes to synthesize 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyrrolopyridine core with a trifluoromethyl group attached. The fluorine atoms in the trifluoromethyl group contribute to its unique properties, affecting both biological activity and physical characteristics .
Chemical Reactions Analysis
TFMP derivatives participate in various chemical reactions, including vapor-phase reactions. These reactions are crucial for the synthesis of agrochemicals and pharmaceuticals. Researchers continue to explore novel transformations involving TFMP derivatives .
Scientific Research Applications
Microwave-Assisted Synthesis
This compound is used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives .
Agrochemical Applications
Trifluoromethylpyridines, including “3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . They are part of the structure of several pharmaceutical products that have been granted market approval .
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of “3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is used in the production of several crop-protection products .
Antimicrobial Potential
There has been exploration into the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives .
Antifungal Activities
Some derivatives of “3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” have shown antifungal activities against several fungi species .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that these compounds are widely used in the protection of crops from pests .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .
Result of Action
It’s known that tfmp derivatives are widely used in the protection of crops from pests , suggesting that they may have significant effects on pest organisms at the molecular and cellular levels.
Action Environment
Safety data sheets indicate that this compound is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, its use should be restricted to well-ventilated areas, away from sources of ignition .
properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-4-13-7-5(6)2-1-3-12-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOCDMQFPVIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468980 | |
Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892414-47-0 | |
Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892414-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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